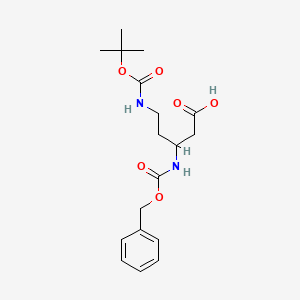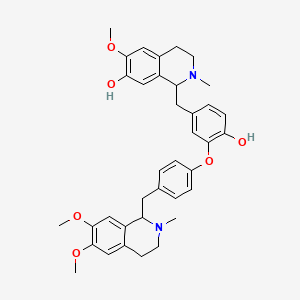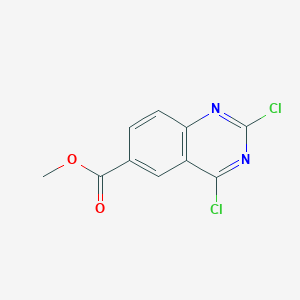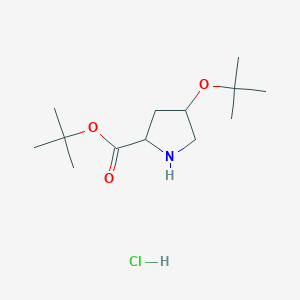
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of H-Hyp(tBu)-OtBu hydrochloride involves the protection of the hydroxyl group of hydroxyproline with a tert-butyl group (tBu) and the esterification of the carboxyl group with another tert-butyl group . The reaction typically occurs under mild conditions using reagents such as tert-butyl alcohol and hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
H-Hyp(tBu)-OtBu hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
H-Hyp(tBu)-OtBu hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used to study the structure and function of proteins and peptides . Additionally, it is used in industrial applications for the production of various chemical products .
作用机制
The mechanism of action of H-Hyp(tBu)-OtBu hydrochloride involves its interaction with specific molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by interacting with peptide bonds and other functional groups in proteins . This interaction can affect the biological activity of proteins and peptides, making it useful in various biochemical and pharmacological studies .
相似化合物的比较
H-Hyp(tBu)-OtBu hydrochloride can be compared with other similar compounds such as:
Fmoc-Hyp-OH: Another proline derivative used in peptide synthesis.
H-tBu-Gly-OtBu hydrochloride: A glycine derivative with similar protective groups.
H-Ser-OtBu hydrochloride: A serine derivative with tert-butyl protection. The uniqueness of H-Hyp(tBu)-OtBu hydrochloride lies in its specific structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C13H26ClNO3 |
|---|---|
分子量 |
279.80 g/mol |
IUPAC 名称 |
tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H |
InChI 键 |
SSNWMVRXDJPQAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-6-[(oxolan-2-ylmethylamino)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13390681.png)
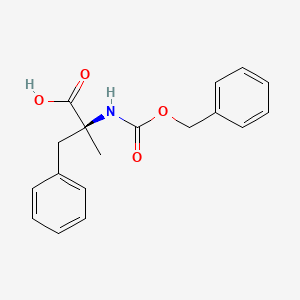
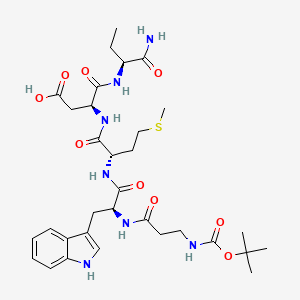
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
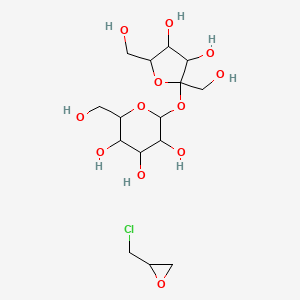
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
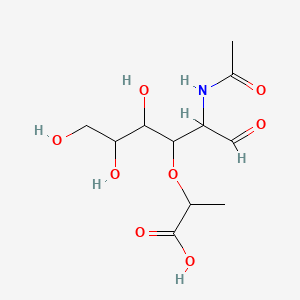
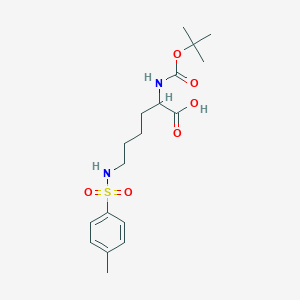
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
